

(R)-2-acetoxy-2-phenylacetic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-2-acetoxy-2-phenylacetic acid

Cat. No.: B152253 Get Quote

CAS Number: 51019-43-3

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **(R)-2-acetoxy-2-phenylacetic acid**. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application as a chiral derivatizing agent, and its emerging role in targeting the KEAP1-NRF2 signaling pathway.

Core Compound Properties

(R)-2-acetoxy-2-phenylacetic acid, also known as (R)-(-)-O-Acetylmandelic acid, is a chiral carboxylic acid with the molecular formula $C_{10}H_{10}O_4$ and a molecular weight of 194.18 g/mol . [1][2][3] It is a white to light yellow crystalline powder.[4] This compound is widely recognized for its utility as a chiral derivatizing agent in NMR spectroscopy for the determination of enantiomeric purity of alcohols and amines.[2][3] More recently, its structural motif has been identified as a key pharmacophore in the development of inhibitors targeting the KEAP1-NRF2 protein-protein interaction, a critical pathway in cellular defense against oxidative stress and inflammation.[1]



Property	Value	Reference
Molecular Formula	C10H10O4	[2][3][4]
Molecular Weight	194.187 g/mol	[4]
Appearance	White to light yellow crystal powder	[4]
Melting Point	97-99 °C	[4]
Boiling Point	317.8 °C at 760 mmHg	[4]
Density	1.259 g/cm ³	[4]
Solubility	Soluble in methanol	[4]
Storage Temperature	2-8°C	[4]
Canonical SMILES	CC(=0)OC(C1=CC=CC=C1)C (=0)O	[2]
Isomeric SMILES	CC(=O)OINVALID-LINK C(=O)O	[2]

Experimental Protocols Synthesis of (R)-2-acetoxy-2-phenylacetic acid

This protocol is adapted from a standard procedure for the synthesis of acetylmandelic acid.

Materials:

- (R)-Mandelic acid
- · Acetyl chloride
- 500-cc Claisen distilling flask
- Condenser
- Water bath



Procedure:

- In a 500-cc Claisen distilling flask equipped with a condenser, place 105 g (0.69 mole) of (R)-mandelic acid and 151 g (137 cc, 1.92 moles) of acetyl chloride. A reaction should commence without the application of heat.
- Once a clear solution is obtained, warm the flask on a water bath to distill the excess acetyl chloride.
- Remove the last traces of acetyl chloride by prolonged drying under vacuum.
- The **(R)-2-acetoxy-2-phenylacetic acid** will crystallize in large, round, white clusters upon standing for one to two days.
- The typical yield is 130–133 g (97–99% of the theoretical amount).

Determination of Enantiomeric Purity using NMR Spectroscopy

(R)-2-acetoxy-2-phenylacetic acid is a valuable chiral derivatizing agent for determining the enantiomeric excess of chiral alcohols and amines via NMR spectroscopy. The principle involves the conversion of the enantiomeric substrate into a mixture of diastereomers by reaction with the chiral derivatizing agent. The resulting diastereomers are distinguishable by NMR, allowing for the quantification of each enantiomer.

Materials:

- (R)-2-acetoxy-2-phenylacetic acid
- Chiral alcohol or amine sample of unknown enantiomeric purity
- Aprotic solvent (e.g., CDCl₃)
- Coupling agent (e.g., dicyclohexylcarbodiimide DCC, or a milder agent like EDC)
- NMR tubes
- NMR spectrometer



Procedure:

- Derivatization: In a clean, dry vial, dissolve a known amount of the chiral alcohol or amine in an anhydrous aprotic solvent. Add a slight excess (1.1-1.2 equivalents) of **(R)-2-acetoxy-2-phenylacetic acid** and the coupling agent.
- Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). The filtrate containing the diastereomeric esters or amides can be used directly for NMR analysis or purified by column chromatography if necessary.
- NMR Analysis: Prepare a sample for NMR analysis by dissolving the diastereomeric product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution proton (¹H) NMR spectrum.
- Data Interpretation: Identify a well-resolved signal corresponding to a proton in either the substrate or the derivatizing agent moiety that shows distinct chemical shifts for the two diastereomers. Integrate the signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.

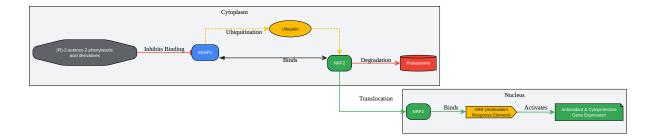
Biological Activity: Targeting the KEAP1-NRF2 Pathway

Recent research has highlighted the potential of compounds containing the 2-oxy-2-phenylacetic acid scaffold as inhibitors of the KEAP1-NRF2 protein-protein interaction.[1] The NRF2 transcription factor is a master regulator of the cellular antioxidant response. Under normal conditions, NRF2 is targeted for degradation by the KEAP1 protein. In response to oxidative stress, NRF2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes.[5]

Inhibitors of the KEAP1-NRF2 interaction prevent the degradation of NRF2, leading to its accumulation and the subsequent activation of the antioxidant response. This mechanism holds therapeutic promise for a range of diseases associated with oxidative stress and inflammation, including neurodegenerative diseases.[1]



Below is a diagram illustrating the KEAP1-NRF2 signaling pathway and the role of inhibitors.



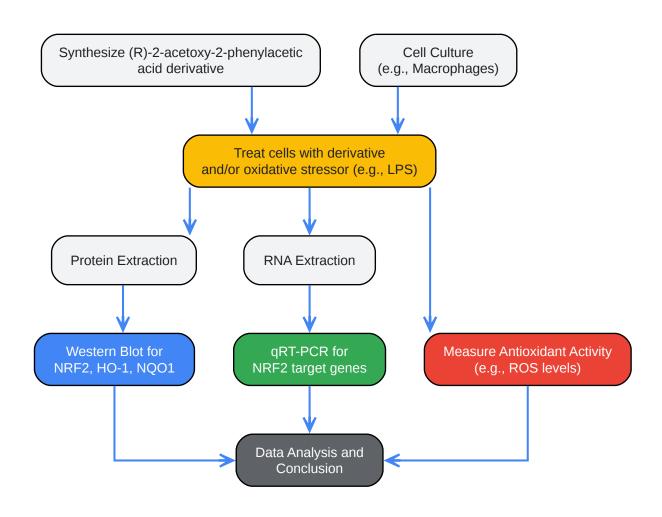
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KEAP1-NRF2 Signaling Pathway and Inhibition

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potential **(R)-2-acetoxy-2-phenylacetic acid** derivative as a KEAP1-NRF2 inhibitor.





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